Product packaging for Trimethylpsoralen(Cat. No.:CAS No. 3902-71-4)

Trimethylpsoralen

Cat. No.: B1683662
CAS No.: 3902-71-4
M. Wt: 228.24 g/mol
InChI Key: FMHHVULEAZTJMA-UHFFFAOYSA-N
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Description

Classification within the Furanocoumarin Family

Trioxsalen is classified as a furanocoumarin and is a derivative of psoralen (B192213). wikipedia.orgdrugbank.comncats.io Furanocoumarins are a class of organic compounds characterized by a fused ring system consisting of a furan (B31954) ring and a coumarin (B35378) moiety. drugbank.comontosight.ai Psoralen itself is the parent compound of a subgroup of furanocoumarins where the furan ring is fused to the 7,8-position of the coumarin. Trioxsalen is specifically a substituted psoralen, with methyl groups attached at the 2, 5, and 9 positions of the 7H-Furo[3,2-g]chromen-7-one structure. nih.govpharmakb.com This structural characteristic is key to its photochemical properties.

Furanocoumarins are found naturally in various plants, including those from the Rutaceae, Umbelliferae, Leguminosae, and Moraceae families. annualreviews.orgtaylorandfrancis.com Examples of plants containing psoralens include Psoralea corylifolia and Ammi majus. wikipedia.orgncats.ioannualreviews.orgtaylorandfrancis.com

Historical Trajectories in Photomedicine Research

The historical trajectory of furanocoumarins in photomedicine research dates back centuries, with early medical writings referencing the use of plant extracts containing these compounds for treating conditions like vitiligo. annualreviews.org The Ebers Papyrus, dating to around 1550 BC, contains references to using Ammi majus extracts for this purpose. annualreviews.org

The isolation of crystalline furanocoumarins, such as 8-methoxypsoralen (8-MOP), in the mid-20th century paved the way for more controlled scientific investigation. annualreviews.orgtaylorandfrancis.com Trioxsalen, as a synthetic furanocoumarin, was developed later, in the mid-1960s. annualreviews.orgtaylorandfrancis.com Research in the early 1970s demonstrated the effectiveness of combining psoralens with ultraviolet A (UVA) light for treating skin conditions, a concept termed photochemotherapy or PUVA (Psoralen + UVA). annualreviews.orgijdvl.comclinicalgate.com This marked a significant point in the historical research of these compounds, highlighting the crucial interaction between the chemical agent and light to achieve a therapeutic effect. annualreviews.orgijdvl.com

Research Significance and Scope of Trioxsalen Investigations

The research significance of trioxsalen primarily stems from its photoactive nature. When exposed to UVA light, trioxsalen undergoes photoactivation, leading to its ability to intercalate into DNA and form covalent bonds with pyrimidine (B1678525) bases, particularly at thymine (B56734) residues within 5'-TA dinucleotides. nih.govwikipedia.orgdrugbank.comncats.ionih.gov This photoaddition can result in the formation of both monoadducts and interstrand cross-links in DNA. nih.govwikipedia.orgdrugbank.comncats.ionih.gov

The formation of DNA cross-links is a key mechanism investigated in academic research. This process can inhibit DNA synthesis and cell division, potentially leading to cell injury or programmed cell death (apoptosis) if not repaired by cellular mechanisms. nih.govwikipedia.orgncats.io

The scope of trioxsalen investigations in academic research includes:

DNA Interaction Studies: Research focuses on the specifics of how trioxsalen intercalates into the DNA helix and the types and locations of photoadducts formed upon UVA irradiation. nih.govwikipedia.orgncats.ionih.gov Studies have compared the DNA binding of trioxsalen with other psoralen derivatives. google.com

Cellular Response to DNA Damage: Investigations explore the cellular pathways involved in repairing the DNA cross-links induced by trioxsalen and UVA. wikipedia.orgncats.ionih.gov Research has identified specific proteins and mechanisms involved in this repair process in different organisms. nih.gov

Use as a Research Tool: Trioxsalen's ability to induce DNA cross-links upon photoactivation makes it a valuable tool in molecular biology and genetics research. wikipedia.orgncats.io It has been used to visualize sites of DNA damage when conjugated to dyes for techniques like confocal microscopy. wikipedia.orgncats.io The compound has also been explored in the context of developing antisense oligonucleotides that can be specifically cross-linked to target mRNA sequences. nih.govwikipedia.orgncats.io

Photochemical Properties: Studies examine the photochemical reactivity of trioxsalen and how its molecular structure influences its interaction with light and subsequent biological effects. google.com

Compatibility Studies: Research has also included evaluating the compatibility of trioxsalen with various pharmaceutical excipients, relevant for formulation studies in research settings. researchgate.net

Research findings indicate that trioxsalen-induced DNA cross-links can lead to significant cell sensitivity to UVA treatment. nih.gov Studies comparing different cell lines have shown varying sensitivities to UVA and the enhancing effect of photosensitizers like trioxsalen in combination with UVA. researchgate.net

While trioxsalen has been investigated for its potential in therapeutic applications, academic research focuses on understanding the fundamental mechanisms of its interaction with light and biological molecules, particularly DNA, and its utility as a research probe.

Here is a table summarizing some physical properties of Trioxsalen based on the search results:

Property Value Source
Molecular Formula C₁₄H₁₂O₃ nih.govgenome.jp
Molecular Weight 228.24 g/mol nih.govgenome.jp
Physical State Solid nih.gov
Melting Point 234.5 °C nih.gov
PubChem CID 5585 nih.govwikipedia.orgpharmakb.comfishersci.cawikidata.org
CAS Number 3902-71-4 wikipedia.orgpharmakb.comwikidata.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B1683662 Trimethylpsoralen CAS No. 3902-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,9-trimethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHHVULEAZTJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023716
Record name Trioxsalen
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trioxsalen
Source Human Metabolome Database (HMDB)
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CAS No.

3902-71-4
Record name Trimethylpsoralen
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Record name TRIOXSALEN
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Record name Trioxsalen
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Mechanisms of Trioxsalen Action

DNA Intercalation and Photo-Cross-linking Mechanisms

Trioxsalen's mechanism of action is initiated by its ability to intercalate into the DNA helix. wikipedia.orgasm.orgcaymanchem.comapexbt.commdpi.com This process involves the insertion of the planar trioxsalen molecule between adjacent base pairs of the DNA double helix. mdpi.comnih.gov Following intercalation, exposure to UV-A light triggers photochemical reactions, leading to the formation of covalent adducts with DNA bases. asm.orgmdpi.comtcichemicals.comnih.gov The most significant of these are interstrand cross-links. drugbank.comwikipedia.orgtargetmol.comasm.orgcaymanchem.comapexbt.comnih.govmedkoo.comnih.govmedchemexpress.com

Formation of Interstrand Cross-links in DNA

A key outcome of trioxsalen photoactivation is the formation of interstrand cross-links (ICLs) in DNA. drugbank.comwikipedia.orgtargetmol.comasm.orgcaymanchem.comapexbt.comnih.govmedkoo.comnih.govmedchemexpress.com These cross-links are covalent bonds that connect the two complementary strands of the DNA double helix. researchgate.net Trioxsalen-induced ICLs are particularly challenging for cellular repair mechanisms and can effectively block processes like DNA replication and transcription. targetmol.comasm.orgresearchgate.net Studies have shown that trioxsalen forms single-strand adducts and interstrand cross-links after photoactivation with 365 nm UV light (UVA). asm.org The formation of these cross-links preferentially occurs at thymine (B56734) bases within 5′-TA dinucleotide sequences. asm.org Research using gel electrophoresis has demonstrated that trioxsalen is more effective at inducing DNA strand breaks, including double-strand breaks at higher concentrations and UV-A exposure, compared to psoralen (B192213). nih.govresearchgate.net

Photoreactions with DNA Pyrimidine (B1678525) Nucleobases

The primary photoreaction involves a [2 + 2] cycloaddition between the activated trioxsalen molecule and pyrimidine nucleobases in the DNA. mdpi.comtcichemicals.comnih.gov This cycloaddition typically occurs at the 5,6 double bond of the pyrimidine bases, with a strong preference for thymine. asm.orgmdpi.comnih.gov The formation of cyclobutane (B1203170) rings linking the psoralen structure to the pyrimidine base can occur at either the furan (B31954) side (4′,5′ positions) or the pyrone side (3,4 positions) of the trioxsalen molecule. mdpi.com Photo-excitation of a furan-side adduct can lead to a second photoaddition, resulting in the formation of an interstrand cross-link. mdpi.com

Photobiological Activation and Energy Transfer Dynamics

Trioxsalen's biological activity is contingent upon its photoactivation by UV-A light. drugbank.comwikipedia.orgtargetmol.comasm.orgcaymanchem.comapexbt.commdpi.comnih.govmedkoo.comchemeurope.comsmolecule.com This process involves the absorption of UV-A photons, leading to the molecule's excitation. mdpi.comscispace.com

UV-A Photoactivation of Trioxsalen Molecules

Upon exposure to UV-A radiation (typically 320-400 nm), trioxsalen absorbs energy and transitions to an excited singlet state (S1). asm.orgscispace.com From the S1 state, the molecule can undergo intersystem crossing (ISC) to a longer-lived triplet state (T1). mdpi.comscispace.com This triplet state is highly reactive and is primarily responsible for the subsequent photochemical reactions with DNA and other cellular components. mdpi.comscispace.com Studies have utilized 365 nm UV light for the photoactivation of trioxsalen in research settings. asm.org

Cellular Responses to Trioxsalen-Induced DNA Damage

The formation of DNA interstrand cross-links by photoactivated trioxsalen triggers a cascade of cellular responses aimed at detecting and repairing the damage. wikipedia.orgtargetmol.comcaymanchem.comapexbt.comresearchgate.netsmolecule.comnih.gov These responses involve various DNA repair pathways and signaling mechanisms.

Cells employ complex DNA repair mechanisms to deal with trioxsalen-induced ICLs. wikipedia.orgtargetmol.comcaymanchem.comapexbt.comresearchgate.netsmolecule.comnih.gov Nucleotide excision repair (NER) is a primary pathway involved in the processing of psoralen-DNA adducts, including cross-links. asm.orgresearchgate.net Research indicates that components of base excision repair (BER) may also play a role in the response to psoralen-induced DNA adducts. researchgate.netnih.govfrontiersin.org For instance, the endonuclease VIII-like DNA glycosylase 1 (NEIL1) has been observed to accumulate at sites of trioxsalen-induced DNA interstrand cross-links. researchgate.netnih.govfrontiersin.org Studies have also explored the involvement of homologous recombination (HR) in the repair of trioxsalen-induced ICLs, noting the formation of double-strand breaks as intermediates in this process. nih.gov The Cockayne Syndrome B (CSB) protein is also recruited to sites of trioxsalen-induced ICLs, and this response is dependent on transcription. nih.gov The cellular response to trioxsalen-induced DNA damage can ultimately lead to the inhibition of DNA synthesis and cell division, and if the damage is extensive or improperly repaired, it can result in cell injury and programmed cell death (apoptosis). drugbank.comwikipedia.orgtargetmol.comapexbt.comnih.govmedkoo.comsmolecule.com

DNA Damage Detection and Cellular Repair Pathway Modulation

Trioxsalen-induced DNA cross-links are highly disruptive lesions that pose significant challenges to cellular processes. Cells have evolved intricate DNA damage response (DDR) mechanisms to detect and repair such damage. cellsignal.com Trioxsalen-induced ICLs are primarily recognized and processed by several DNA repair pathways, including nucleotide excision repair (NER), particularly transcription-coupled NER (TC-NER), and homologous recombination (HR). cellsignal.comnih.govznaturforsch.com

Research indicates that proteins involved in these repair pathways are recruited to the sites of Trioxsalen-induced DNA damage. For instance, studies have shown the accumulation of Cockayne Syndrome B (CSB) protein, which plays a role in TC-NER and other repair pathways, at sites of laser-induced Trioxsalen ICLs. nih.govresearchgate.net This recruitment is dependent on active transcription, suggesting the involvement of TC-NER in the repair of these lesions. researchgate.net While NER is a primary pathway for removing bulky adducts, the repair of ICLs is a more complex process that may involve the coordinated action of multiple pathways, including elements of base excision repair (BER) and translesion DNA synthesis (TLS). cellsignal.comnih.gov Some studies suggest a possible involvement of human endonuclease VIII-like DNA glycosylase 1 (NEIL1) in the processing of psoralen-induced ICLs, although this interaction might sometimes interfere with efficient ICL removal by NER proteins like XPC. nih.gov

Induction of Cellular Apoptosis and Programmed Cell Death Pathways

The DNA damage induced by photoactivated Trioxsalen, particularly the formation of ICLs, can trigger programmed cell death pathways, most notably apoptosis. nih.govchemeurope.comdrugbank.comsmolecule.com When the DNA damage is too extensive to be efficiently repaired, cells initiate apoptotic cascades to eliminate themselves, preventing the propagation of damaged DNA. nih.govchemeurope.comdrugbank.comsmolecule.comresearchgate.net

Studies have demonstrated that Trioxsalen in combination with UVA light induces DNA degradation patterns characteristic of apoptotic cell death in lymphocytes. nih.gov This lymphotoxic effect is considered a mechanism contributing to the therapeutic effects observed in conditions like psoriasis, where there is an over-proliferation of lymphocytes. nih.govmedicaljournalssweden.se The induction of apoptosis is a critical cellular response to the genotoxic stress imposed by Trioxsalen-DNA photoadducts. nih.govchemeurope.comdrugbank.comsmolecule.comresearchgate.net Programmed cell death pathways involve a complex network of signaling molecules and effector proteins, including caspases and members of the Bcl-2 family, which ultimately lead to the dismantling of the cell. scielo.orgmdpi.com

Inhibition of DNA Synthesis and Regulation of Cell Division

A key consequence of Trioxsalen-induced DNA damage, particularly the formation of ICLs, is the potent inhibition of DNA replication and cell division. ontosight.ainih.govsmolecule.compharmakb.commdpi.com DNA polymerases are unable to efficiently replicate across the cross-linked sites, leading to stalled replication forks. wikipedia.orgmdpi.com This blockage of DNA synthesis effectively halts cell proliferation. ontosight.ainih.govsmolecule.compharmakb.commdpi.com

The inhibition of DNA synthesis by Trioxsalen and UVA has been utilized in research to study DNA repair processes by selectively inhibiting replicative synthesis while allowing repair synthesis to occur. nih.gov Studies using Trioxsalen have shown a significant inhibition of replicative DNA synthesis in cultured cells. mdpi.comnih.gov For example, research in GM8207 cells demonstrated that Trioxsalen treatment with photo-irradiation arrested nascent DNA formation. mdpi.com

The disruption of DNA replication and the resulting DNA damage also impact the regulation of the cell cycle. texasgateway.orglibretexts.orgpraxilabs.com Cells have checkpoints within the cell cycle (e.g., G1, G2, and M checkpoints) that monitor for DNA damage and incomplete replication. texasgateway.orglibretexts.org The presence of Trioxsalen-induced lesions can trigger cell cycle arrest at these checkpoints, preventing the cell from progressing through the cycle until the damage is repaired or the cell undergoes apoptosis. texasgateway.orglibretexts.org This inhibition of cell division is a fundamental aspect of Trioxsalen's biological activity and contributes to its effects on rapidly proliferating cells. ontosight.ainih.govsmolecule.compharmakb.com

Pharmacological Research and Biological Activities of Trioxsalen

Immunomodulatory Effects and Underlying Mechanisms

Trioxsalen, primarily as a component of PUVA therapy, exerts significant immunomodulatory effects, which are central to its therapeutic application in various skin disorders. These effects are mediated through the alteration of cytokine expression, function of antigen-presenting cells, and induction of lymphocyte apoptosis.

Research into the effects of PUVA therapy, which utilizes Trioxsalen, has revealed notable changes in the cytokine profile within the skin. In the context of mycosis fungoides, PUVA therapy has been associated with an increase in the levels of Interleukin-10 (IL-10) and Interferon-gamma (IFN-γ) in tumor tissues nih.gov. IL-10 is a cytokine with well-established anti-inflammatory properties, suggesting a mechanism by which Trioxsalen may help to quell inflammatory responses in the skin. The observed increase in IFN-γ, a cytokine that can have dual pro- and anti-inflammatory roles, indicates a complex immunomodulatory effect that may contribute to the therapeutic outcome nih.gov.

Furthermore, Trioxsalen has been shown to impact antigen-presenting cells (APCs), such as Langerhans cells. Studies have demonstrated that topical application of Trioxsalen followed by UVA irradiation leads to a dose-dependent depletion of Langerhans cells in the oral mucous membrane and the skin nih.govresearchgate.net. One study found a reduction in Langerhans cell density to approximately 30-40% of the initial value following Trioxsalen bath PUVA treatment nih.gov. This reduction in APCs can dampen the initiation and propagation of immune responses in the skin, contributing to the immunosuppressive effects of the therapy .

A key mechanism underlying the therapeutic efficacy of Trioxsalen in inflammatory skin conditions is its ability to induce apoptosis, or programmed cell death, in lymphocytes. When activated by UVA light, Trioxsalen is a potent inducer of apoptosis in T-lymphocytes nih.govnih.gov. Studies have shown that lymphocytes treated with Trioxsalen and UVA exhibit DNA degradation patterns characteristic of apoptosis nih.gov. This lymphotoxic effect is believed to be a primary mechanism of action in the treatment of psoriasis, leading to the elimination of pathogenic T-cells from the skin nih.gov. In fact, Trioxsalen (referred to as trimethylpsoralen or TMP) has been found to be significantly more lymphotoxic compared to 8-methoxypsoralen (8-MOP), another commonly used psoralen (B192213) nih.gov.

The immunosuppressive effects of PUVA therapy also involve the reduced expression of adhesion molecules, which are crucial for the migration and interaction of immune cells . While direct studies on Trioxsalen's effect on specific adhesion molecules like ICAM-1 and VCAM-1 are not extensively detailed in the provided search results, the general immunosuppressive mechanism of PUVA therapy includes the modulation of these molecules . By reducing the expression of adhesion molecules on endothelial cells and keratinocytes, Trioxsalen can inhibit the infiltration of inflammatory cells into the skin, thereby reducing inflammation.

Anti-inflammatory Research and Molecular Targets

Beyond its immunomodulatory actions, Trioxsalen and its derivatives have been investigated for their direct anti-inflammatory properties, focusing on key enzymatic pathways involved in the inflammatory cascade.

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation tandfonline.com. Research has demonstrated that derivatives of Trioxsalen can significantly inhibit the activity of lipoxygenase tandfonline.comnih.gov. One particular derivative, bearing a tert-butyl acrylate (B77674) side-chain, showed a noteworthy inhibitory activity with an IC50 value of 9.4 μM tandfonline.comnih.gov. This suggests that modifications to the Trioxsalen structure can enhance its anti-inflammatory potential by targeting the lipoxygenase pathway. While Trioxsalen itself has been noted to have lipoxygenase inhibitory activity, some of its derivatives have been found to be more potent nih.govsmolecule.com.

Lipid peroxidation is a key process in cellular injury and inflammation, leading to the formation of reactive aldehydes that can propagate inflammatory responses. Studies on Trioxsalen derivatives have shown their capacity to inhibit lipid peroxidation tandfonline.comnih.gov. With the exception of Trioxsalen itself, all tested analogs in one study demonstrated inhibition of lipid peroxidation in the range of 35–91% tandfonline.comnih.gov. The highest inhibition was observed with derivatives containing specific chemical modifications, indicating that the core psoralen structure can be optimized for antioxidant and anti-inflammatory effects tandfonline.com.

CompoundLipoxygenase (LOX) Inhibition (IC50)Lipid Peroxidation Inhibition
Trioxsalen Derivative 39.4 μMHigh
Other Trioxsalen Analogs-35-91%

Melanogenesis and Repigmentation Mechanisms

Trioxsalen is widely recognized for its application in the treatment of vitiligo, a skin disorder characterized by the loss of melanocytes and subsequent depigmentation taylorandfrancis.commayoclinic.org. Its therapeutic effect in this condition is attributed to its ability to stimulate melanogenesis and promote repigmentation of the skin.

When combined with UVA light, Trioxsalen stimulates melanogenesis, the process of melanin (B1238610) production by melanocytes smolecule.com. The precise mechanism is thought to involve the photosensitizing properties of Trioxsalen. Upon photoactivation, it intercalates into DNA and forms covalent bonds with pyrimidine (B1678525) bases, leading to the formation of DNA cross-links. This process may stimulate the proliferation and migration of melanocytes from the outer root sheath of hair follicles and from the borders of vitiliginous lesions into the depigmented areas.

MechanismDescription
Melanocyte StimulationTrioxsalen, when activated by UVA light, is thought to stimulate the proliferation and migration of melanocytes.
Increased Melanin SynthesisThe therapeutic process leads to an increase in the production of melanin, the pigment responsible for skin color.
Role of TyrosinaseAs the key enzyme in melanogenesis, tyrosinase activity is integral to the repigmentation process initiated by Trioxsalen therapy.

Promotion of Melanin Production Pathways

The repigmentation effect of Trioxsalen, particularly within PUVA therapy, is not due to a single mechanism but rather a cascade of interconnected biological events that stimulate the production of melanin. Research indicates that the process involves direct and indirect actions on melanocytes and the surrounding skin cells. The exact mechanisms are complex and continue to be an area of research, but several key pathways have been identified.

One of the primary effects of PUVA treatment is the stimulation of melanogenesis, the process of melanin synthesis. nih.gov Studies have shown that PUVA therapy upregulates the activity of tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway. nih.govnih.gov This increase in tyrosinase activity is correlated with a higher expression of the tyrosinase protein and its corresponding mRNA. nih.gov Furthermore, PUVA treatment can stimulate cyclic adenosine (B11128) monophosphate (cAMP) activity. The cAMP signaling pathway is crucial in melanogenesis, as it leads to the increased synthesis of tyrosine, the amino acid precursor to melanin, and induces the expression of key melanogenic enzymes like tyrosinase. nih.gov

The promotion of melanin production is also influenced by signaling between different cell types in the skin. It is proposed that PUVA treatment stimulates keratinocytes to release melanocyte growth-stimulatory factors (MGSF). nih.gov These factors can then act on the remaining melanocytes, particularly those in the hair follicles, to enhance their proliferation. nih.gov Additionally, PUVA has been shown to induce growth factors such as basic fibroblast growth factor (bFGF) and hepatocyte growth factor, which may support the regrowth and migration of melanocytes.

Table 1: Effect of PUVA Therapy on Melanogenic Proteins and Pathways
Protein/PathwayObserved EffectReference
TyrosinaseIncreased activity, protein amount, and mRNA levels nih.govnih.gov
DOPAchrome tautomerase (DCT)Decreased protein amount in human melanocytes nih.gov
Tyrosinase-related protein-1 (TRP-1)No significant change in protein amount nih.gov
Cyclic Adenosine Monophosphate (cAMP)Stimulated activity, leading to increased tyrosine synthesis
Growth Factors (bFGF, HGF)Induced, potentially aiding melanocyte regrowth and migration

Epidermal Melanisation Processes

Epidermal melanisation is the process by which the epidermis becomes pigmented, involving the proliferation and migration of melanocytes and the subsequent transfer of melanin to surrounding keratinocytes. Trioxsalen, as part of PUVA therapy, profoundly influences these processes to achieve repigmentation in vitiliginous skin. nih.gov

The therapy directly stimulates the mitosis, replication, and proliferation of melanocytes. A crucial source of these new pigment cells is the hair bulb, where PUVA induces the proliferation of melanocytes and stimulates their migration out into the depigmented areas of the skin. nih.gov This migration is a critical step in repopulating the vitiliginous lesions with functional, melanin-producing cells.

Once the melanocytes are present and actively synthesizing melanin, the final step in epidermal pigmentation is the transfer of this pigment to the keratinocytes. PUVA therapy has been shown to promote the transfer of melanosomes, the small organelles within melanocytes where melanin is stored, to the neighboring keratinocytes. This ensures that the newly produced melanin is effectively distributed throughout the epidermis, leading to visible repigmentation of the skin. nih.gov Clinical studies have demonstrated the efficacy of oral Trioxsalen followed by exposure to sunlight or artificial UVA in achieving significant repigmentation in a majority of patients with vitiligo. nih.gov

Table 2: Research Findings on Trioxsalen-Induced Epidermal Melanisation
ProcessResearch FindingReference
Melanocyte ProliferationPUVA induces mitosis, replication, and proliferation of melanocytes, particularly those in hair follicles. nih.gov
Melanocyte MigrationStimulates migration of melanocytes from hair bulbs into unpigmented skin. nih.gov
Melanosome TransferPromotes the transfer of melanosomes from melanocytes to keratinocytes.
Clinical RepigmentationOral Trioxsalen with UVA resulted in >80% repigmentation in 61 of adult patients in one study. nih.gov

Structure Activity Relationship Sar Studies of Trioxsalen and Its Derivatives

Elucidation of Structural Determinants for Photoreactivity

The photoreactivity of psoralens, including trioxsalen, primarily involves a [2+2] cycloaddition reaction with pyrimidine (B1678525) bases in DNA, predominantly thymine (B56734) nih.govacs.org. This reaction can lead to the formation of both monoadducts and interstrand cross-links nih.govebi.ac.ukdfg.demedchemexpress.com. The ability to form cross-links is particularly important for the biological effects of psoralens, as it inhibits DNA synthesis and cell division nih.govebi.ac.uk.

Quantum-chemical studies have investigated the mechanism of photoadduct formation, suggesting that pyrone-side monoadducts may form via a triplet-mediated pathway, while furan-side monoadducts are more likely formed in the singlet manifold nih.govacs.org. The formation of diadducts (cross-links) typically follows the formation of a furan-side monoadduct upon absorption of a second photon nih.govacs.org.

Impact of Substituents on Biological Activities

Modifications to the trioxsalen structure can significantly alter its biological activities, including photoreactivity, DNA binding, and other pharmacological effects.

Influence of Methyl Group Positioning on the Psoralen (B192213) Ring System

Trioxsalen is specifically 4,5',8-trimethylpsoralen nih.govebi.ac.uktaylorandfrancis.com. The positioning of these three methyl groups differentiates it from other psoralen derivatives like psoralen itself or 8-methoxypsoralen (8-MOP) taylorandfrancis.comijdvl.com. While the provided search results discuss the general impact of methylation in SAR studies of other compound classes mdpi.com, specific detailed research findings solely on how the positioning of the methyl groups in trioxsalen (compared to other trimethyl isomers, if they exist and are studied) specifically affects its photoreactivity and biological activities were not extensively detailed within the search results focusing solely on trioxsalen SAR. However, the presence and number of methyl groups are known to influence properties like lipophilicity and steric hindrance, which can impact DNA intercalation and interaction with enzymes tandfonline.comtandfonline.com.

Effects of Unsaturation and Side-Chain Modifications at the C-4' Position

Research on trioxsalen derivatives has explored modifications at the C-4' position of the psoralen ring system to investigate their impact on biological activities, particularly antioxidant and lipoxygenase inhibitory activities tandfonline.comtandfonline.comtandfonline.comresearchgate.netnih.gov. Studies involving the synthesis and evaluation of trioxsalen derivatives with various unsaturated functions and side-chains at the C-4' position have been conducted tandfonline.comtandfonline.comtandfonline.comresearchgate.net.

For example, a series of trioxsalen derivatives bearing different substituents at position 4' were synthesized and evaluated for their inhibitory activity on soybean lipoxygenase (LOX) and lipid peroxidation tandfonline.comtandfonline.comtandfonline.comresearchgate.netnih.gov. The nature and length of the unsaturated side-chain, as well as the type of substituent at the end of the side-chain, were found to influence the biological activity tandfonline.comtandfonline.com.

One study highlighted a trioxsalen derivative (compound 3 in that study, bearing a highly lipophilic α,β-unsaturated tert-butyl ester side-chain at C-4') as being particularly potent in inhibiting LOX activity tandfonline.comtandfonline.comtandfonline.com. The presence of an α,β-unsaturated hydroxamic acid side-chain at C-4' was also suggested to substantially increase the antioxidant properties of trioxsalen derivatives tandfonline.comtandfonline.com. These findings indicate that modifications at the C-4' position can lead to compounds with altered or enhanced biological profiles distinct from the parent trioxsalen.

Here is a table summarizing some findings on C-4' modified trioxsalen derivatives and their activities:

Compound (Based on description)C-4' ModificationLipoxygenase Inhibition (IC₅₀)Lipid Peroxidation InhibitionAntioxidant Activity (DPPH scavenging)
Trioxsalen (TRX)-Less potent tandfonline.comtandfonline.comtandfonline.comVaried tandfonline.comtandfonline.comtandfonline.comLow tandfonline.comtandfonline.comtandfonline.com
Derivative 3Highly lipophilic α,β-unsaturated tert-butyl ester9.4 μM tandfonline.comtandfonline.comtandfonline.comHigh (80-91%) tandfonline.comtandfonline.comtandfonline.comVaried tandfonline.comtandfonline.comtandfonline.com
Derivative 6α,β-unsaturated free hydroxamic acidVaried tandfonline.comtandfonline.comVaried tandfonline.comtandfonline.comHigh (similar to BHT) tandfonline.comtandfonline.comtandfonline.com
Derivative 5tert-butyl ester of hydroxamic acid 6Varied tandfonline.comtandfonline.comHigh (80-91%) tandfonline.comtandfonline.comtandfonline.comVaried tandfonline.comtandfonline.com
Derivatives 9 and 11Bearing benzoic or cinnamic acid side-chainVaried tandfonline.comtandfonline.comHigh (80-91%) tandfonline.comtandfonline.comtandfonline.comVaried tandfonline.comtandfonline.com

Comparative SAR Analysis with Other Psoralen Analogs in Research

Trioxsalen is one of several psoralen analogs studied for their photoreactive properties and biological activities. Comparisons with other linear furocoumarins like psoralen, 8-methoxypsoralen (8-MOP), and 5-methoxypsoralen (5-MOP) are common in SAR studies taylorandfrancis.comijdvl.com.

Trioxsalen (4,5',8-trimethylpsoralen) is described as a synthetic compound, while 8-MOP (methoxsalen) is often of plant origin taylorandfrancis.comijdvl.com. Trioxsalen has been noted to be less phototoxic after oral administration compared to 8-MOP taylorandfrancis.comijdvl.com.

The photoreactivity with DNA, leading to monoadduct and diadduct formation, is a common feature among these linear psoralens, although the efficiency and ratio of these products can vary depending on the specific psoralen structure and irradiation conditions nih.govnih.govacs.org. For instance, studies comparing the DNA crosslinking ability of different psoralen derivatives, including trioxsalen and 4'-aminomethyltrioxsalen (AMT), have been conducted nih.govcaymanchem.comresearchgate.netnih.gov. AMT, a trioxsalen derivative with an aminomethyl group at the 4' position, is also a bifunctional photoreactive agent used for crosslinking nucleic acids caymanchem.comnih.gov. It intercalates into double-stranded DNA or RNA in the dark and forms covalent monoadducts and interstrand cross-links upon UVA irradiation caymanchem.comnih.gov.

Comparative studies have also evaluated the biological effects of different psoralens. For example, a study comparing trioxsalen bath PUVA with oral methoxsalen (B1676411) (8-MOP) PUVA in psoriasis patients found similar treatment results and relapse rates, but differences in systemic and local side effects medicaljournalssweden.se. This suggests that while the core mechanism of action (photoactivation and interaction with biomolecules) is shared among psoralens, structural variations lead to differences in pharmacokinetics, phototoxicity, and potentially the spectrum of biological interactions.

Research also explores psoralen conjugates, such as trioxsalen-conjugated triplex-forming oligonucleotides, to enhance targeted DNA modification researchgate.net. These studies further illustrate how structural modifications and conjugations can influence the interaction of psoralen derivatives with biological targets.

Advanced Research Applications and Methodologies Utilizing Trioxsalen

Trioxsalen as a Molecular Probe for DNA Damage Research

The capacity of trioxsalen to induce specific DNA lesions, particularly ICLs, makes it a powerful molecular probe for investigating cellular responses to DNA damage caymanchem.com. Researchers utilize trioxsalen-induced damage to study the complex mechanisms cells employ to detect and repair these potentially cytotoxic lesions.

Conjugation to Dyes for Confocal Microscopy and DNA Damage Visualization

Trioxsalen can be conjugated to fluorescent dyes, enabling the visualization of DNA damage sites using techniques like confocal microscopy drugbank.comwikipedia.orgebi.ac.ukglpbio.com. This approach allows researchers to track the recruitment of DNA repair proteins to the locations of trioxsalen-induced cross-links in real-time within living cells nih.gov. Studies have utilized psoralen (B192213) or trioxsalen with micro-irradiation techniques to investigate the repair of ICLs by Nucleotide Excision Repair (NER) nih.gov. For instance, GFP-tagged DNA repair proteins, such as NEIL1, have been shown to accumulate at sites of laser-induced damage in cells treated with psoralen, demonstrating the utility of this method for visualizing protein dynamics at damage sites nih.gov.

Applications in Experimental Mutagenesis and Genetic Research

Trioxsalen, when activated by UVA exposure, is commonly used as an experimental mutagen in genetics research wikipedia.orgebi.ac.uksmolecule.com. The photo-induced cross-links and monoadducts formed by trioxsalen can lead to mutations, including small deletions and base substitutions wikipedia.orgsmolecule.com. This property is exploited to generate libraries of mutants in model organisms, which are valuable resources for studying gene function and the consequences of DNA damage nih.gov. While trioxsalen predominantly causes deletions in organisms like Caenorhabditis elegans and Escherichia coli, studies in mammalian systems, such as mouse embryonic stem cells, have shown a different mutation spectrum, including a significant proportion of point mutations nih.gov. This highlights the context-dependent nature of trioxsalen-induced mutagenesis.

Data on mutation spectrum can be presented as follows:

Model OrganismPrimary Mutation Type Induced by Trioxsalen + UVA
Caenorhabditis elegansDeletions (~1-3 Kbp) wikipedia.org
Escherichia coliDeletions nih.gov
Mouse Embryonic Stem CellsPoint Mutations (nearly 50%), Deletions (12%) nih.gov

Development of Nucleic Acid-Targeting Strategies

Trioxsalen's ability to form covalent bonds with nucleic acids upon photoactivation has been leveraged in the development of strategies for specifically targeting and modifying RNA and DNA sequences.

Antisense Oligonucleotide Design and Photo-Cross-linking to Mutant mRNA Sequences

Trioxsalen has been explored for the development of antisense oligonucleotides (ASOs) that can specifically photo-cross-link to mutant mRNA sequences drugbank.comwikipedia.orgebi.ac.uk. This approach aims to selectively target and inhibit the expression of genes carrying specific point mutations without affecting normal transcripts drugbank.comwikipedia.orgebi.ac.uknih.gov. Psoralen-conjugated oligonucleotides, including those utilizing trioxsalen derivatives, have been developed to improve sequence selectivity and photo-cross-linking efficiency nih.govresearchgate.net. Research has shown that certain psoralen-conjugated ASOs can selectively photo-cross-link to target mRNA extracted from cells and even within cells, demonstrating minimal cross-linking to mRNA with mismatch bases nih.gov. This indicates the potential for highly specific targeting of mutant transcripts nih.gov.

Photo-Cross-linking with Target Oligonucleotides for Genome Editing Applications

Psoralen-conjugated oligonucleotides, including those derived from trioxsalen, have been utilized for genome editing applications researchgate.netnih.govresearchgate.net. By tethering cross-linking groups like psoralen to triplex-forming oligonucleotides (TFOs), researchers can induce irreversible triplex formation and site-specific modifications in genomic DNA researchgate.net. This strategy has been employed for antigene experiments and targeted recombination researchgate.netnih.govresearchgate.net. While psoralen monomers lack sequence-specific cross-linking ability, their conjugation to oligonucleotides enables targeted cross-linking to specific DNA sequences researchgate.netnih.gov. Recent studies have investigated the photo-cross-linking properties of trioxsalen-conjugated TFOs, providing insights for designing such molecules for gene regulation tools and targeted recombination by genome editing nih.govresearchgate.net.

Research findings on photo-cross-linking efficiency with trioxsalen-conjugated TFOs have been quantified researchgate.net.

Conjugate TypeTarget Nucleic AcidPhoto-Cross-linking EfficiencyNotes
Trioxsalen-conjugated TFOTarget duplex DNAQuantified in research researchgate.netCross-linking selectivity to 5-mC is a unique feature of trioxsalen nih.gov

Research into Photochemical Activation in Targeted Drug Delivery Systems

Photochemical activation, leveraging compounds like trioxsalen, is an area of research being explored in the context of targeted drug delivery systems medchemexpress.commdpi.comnih.govjopir.innih.gov. The principle involves using light to trigger the release of a therapeutic agent at a specific site, potentially increasing efficacy and reducing systemic toxicity mdpi.comnih.govjopir.innih.gov. While the provided search results primarily discuss the general concept of photochemical activation in targeted drug delivery and the use of other photosensitizers or photocleavable linkers medchemexpress.commdpi.comnih.govnih.gov, the inherent photoactive nature of trioxsalen and its ability to interact with biological molecules upon light exposure make it a relevant compound for investigation in this field. Research in this area focuses on designing delivery systems that can encapsulate therapeutic agents and release them in a controlled manner upon irradiation with light of a specific wavelength, potentially guided to the target site mdpi.comnih.govjopir.innih.gov.

Toxicological Mechanisms and Safety Research Perspectives of Trioxsalen

Mechanisms of Photosensitization and Phototoxicity in Biological Systems

Trioxsalen's photosensitizing activity is initiated upon exposure to UVA light. The molecule absorbs UVA radiation, transitioning to an excited state. This excited state can then participate in photochemical reactions within biological systems. One primary mechanism involves the formation of covalent bonds with DNA. smolecule.comnih.gov This reaction, a cycloaddition, preferentially occurs between the furan (B31954) ring of trioxsalen and the 5,6 double bond of pyrimidine (B1678525) bases, particularly thymine (B56734), within DNA. asm.org This interaction can lead to the formation of monoadducts and, with further UVA exposure, interstrand crosslinks (ICLs) in DNA. smolecule.comnih.govasm.orgebi.ac.uk

Beyond direct DNA interaction, photosensitizers like trioxsalen can also induce phototoxicity through other photochemical pathways. These can involve the formation of an excited triplet state, which can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen. mdpi.comdermnetnz.org Alternatively, the excited drug molecule can remove electrons from surrounding molecules, initiating a cascade of free radical formation. dermnetnz.org These ROS and free radicals can cause damage to various cellular components, including lipids and proteins, contributing to phototoxicity. psu.edu

Genotoxicity and Mutagenicity Research

Trioxsalen, when photoactivated by UVA, is recognized as a mutagenic agent. Its ability to form DNA adducts and crosslinks is central to its genotoxic and mutagenic effects. smolecule.comsigmaaldrich.com

DNA Adduct Formation and Associated Repair Deficiencies

The formation of covalent DNA adducts, specifically monoadducts and interstrand crosslinks, is a key genotoxic mechanism of photoactivated trioxsalen. smolecule.comnih.govasm.orgebi.ac.uk These lesions can impede essential DNA processes such as replication and transcription. nih.govebi.ac.uk Cellular DNA repair mechanisms are crucial for counteracting this damage. Nucleotide excision repair (NER) is a primary pathway involved in the repair of psoralen-induced DNA damage, including ICLs. biocrick.comnih.govresearchgate.net Studies using Caenorhabditis elegans mutants have identified that components of the NER pathway, such as XPA-1 and XPF-1, are critical for protecting against the genotoxicity induced by trioxsalen/UVA. biocrick.comnih.gov Mutations in these repair components can lead to extreme sensitivity to trioxsalen/UVA, resulting in developmental defects and shortened lifespan in these organisms. biocrick.comnih.gov Research also suggests potential involvement of other repair factors and pathways, including homologous recombination and specific nucleases and helicases, in the resolution of trioxsalen-induced ICLs, influenced by the cell's replicative status. nih.gov Studies in human cells have also investigated the repair of psoralen-induced damage, indicating that while single psoralen (B192213) adducts may be efficiently repaired, multiple adducts, such as double psoralen adducts, can be less efficiently repaired. nih.gov

Research has also explored the recruitment of DNA repair proteins to sites of trioxsalen-induced damage. For instance, studies have shown the accumulation of NEIL1, a DNA glycosylase, at sites of trioxsalen-induced ICLs. nih.govscielo.br This recruitment appears to be independent of antioxidant presence, suggesting distinct mechanisms compared to the repair of oxidative damage. scielo.br The dynamics of repair protein recruitment, such as the difference in accumulation time between NEIL1 and XPC at damage sites, suggest complex interplay between different repair factors. scielo.br

Induction of Small Deletions, Base Transitions, and Transversions

Photoactivated trioxsalen is known to induce various types of mutations, including small deletions, base transitions, and transversions. smolecule.comwikipedia.org This mutagenic property makes trioxsalen a tool in genetic research for studying mutagenesis and DNA repair processes. smolecule.com Research in model organisms like C. elegans and Mycoplasma salivarium has demonstrated the ability of trioxsalen/UVA to induce small deletions, typically in the range of 1-3 Kbp. sigmaaldrich.comwikipedia.orgjst.go.jp Furthermore, studies indicate that trioxsalen/UVA can induce base substitutions, including both transitions (purine to purine (B94841) or pyrimidine to pyrimidine) and transversions (purine to pyrimidine or pyrimidine to purine). smolecule.comwikipedia.org Research in M. salivarium showed that while both UVC and trioxsalen/UVA induced point mutations, trioxsalen/UVA resulted in a higher frequency of deletions compared to UVC alone. jst.go.jp Both treatments predominantly induced transition mutations, with a notable bias towards C→T and G→A transitions. jst.go.jp

Research on Carcinogenic Potential and Mechanisms of Accelerated Skin Aging

Beyond carcinogenicity, chronic exposure to trioxsalen in conjunction with UV radiation has been associated with premature skin aging. smolecule.com The mechanisms of skin aging are complex and involve factors such as increased reactive oxygen species (ROS) levels, oxidative stress, inflammation, and changes in the extracellular matrix, particularly collagen degradation. mdpi.comnih.govdovepress.comresearchgate.netnih.gov While the specific mechanisms by which trioxsalen accelerates skin aging are not as extensively detailed as its genotoxic effects, its photosensitizing nature and ability to induce DNA damage and oxidative stress likely contribute to this process. UV radiation itself is a significant factor in photoaging, inducing DNA damage and promoting the expression of matrix metalloproteinases (MMPs) that degrade collagen. mdpi.comnih.govdovepress.com The interaction of trioxsalen with UVA could exacerbate these processes, leading to accelerated degradation of dermal components and the characteristic signs of skin aging.

Methodological Approaches in Trioxsalen Research

Spectroscopic and Analytical Techniques for Trioxsalen Characterization in Research Samples

Characterizing Trioxsalen in research samples requires sensitive and specific analytical techniques. Spectroscopic methods, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, are employed to analyze the vibrational spectra of Trioxsalen, providing insights into its molecular structure and functional groups. sphinxsai.com These techniques can also be used in compatibility studies with pharmaceutical excipients. researchgate.netconicet.gov.ar

Chromatographic methods, often coupled with mass spectrometry, are crucial for the identification and quantification of Trioxsalen in complex matrices like biological fluids or plant extracts. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing furanocoumarins, including Trioxsalen. vscht.czindexcopernicus.com The detection wavelength for Trioxsalen in HPLC-UV is typically set around 248 nm, based on its UV spectroscopic data. ijpar.com Gas Chromatography-Mass Spectrometry (GC-MS) has also been developed for the quantitative determination of Trioxsalen in plasma, with a sensitivity limit reported as low as 2 ng/ml. medicaljournalssweden.semedicaljournalssweden.se This method often utilizes mass fragmentography to determine plasma levels. medicaljournalssweden.se

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are thermoanalytical techniques used to evaluate the compatibility of Trioxsalen with pharmaceutical excipients in solid forms. sphinxsai.comresearchgate.net These methods can help identify potential physical and chemical interactions that might affect the stability of formulations. researchgate.netconicet.gov.ar

Here is a summary of analytical techniques used for Trioxsalen characterization:

TechniqueApplicationRelevant Findings/Notes
FT-IR and FT-Raman SpectroscopyVibrational spectra analysis, Compatibility studiesUsed to study molecular structure and interactions with excipients. sphinxsai.comresearchgate.net
HPLC-UVIdentification and quantification in various samplesCommon for furanocoumarins; detection typically at 248 nm. vscht.czindexcopernicus.comijpar.com
GC-MSQuantitative determination in plasmaSensitive method (limit 2 ng/ml); used mass fragmentography. medicaljournalssweden.semedicaljournalssweden.se
DTA and DSCCompatibility studies with excipientsEvaluate physical and chemical interactions in solid formulations. sphinxsai.comresearchgate.netconicet.gov.ar

Cellular and Molecular Assays for DNA Interaction Studies

Trioxsalen's primary mechanism of action involves its photoactivated interaction with DNA, forming interstrand cross-links. wikipedia.orgpharmakb.com Cellular and molecular assays are essential for studying these interactions and their biological consequences.

Assays that detect and quantify DNA cross-links are fundamental. The alkaline elution technique can be used to study interstrand DNA crosslinking induced by Trioxsalen plus monochromatic ultraviolet light in cell lines. medchemexpress.com Denaturing agarose (B213101) gel mobility shift assays are employed to examine the efficiency of Trioxsalen derivatives in forming interstrand cross-links in purified DNA. nih.govrsc.org In these assays, cross-linked DNA appears as higher molecular weight bands compared to single-stranded DNA under denaturing conditions. nih.gov

Cell-based assays are used to assess the effects of Trioxsalen and UV-A on cell viability and specific cellular pathways. The MTT assay can be used to determine the cytotoxicity and photocytotoxicity of Trioxsalen in cell lines. clinisciences.com Studies have shown that Trioxsalen/UVA treatment can induce NF-kappaB binding activity in keratinocytes. medchemexpress.comclinisciences.com

Visualizing DNA damage sites is also a key aspect of research. Trioxsalen can be conjugated to dyes for confocal microscopy to visualize genomic interstrand cross-links localized by laser photoactivation. wikipedia.orgmedchemexpress.com The recruitment of DNA repair proteins to Trioxsalen-induced DNA damage sites can be monitored using fluorescently tagged proteins and confocal microscopy with laser microirradiation. oup.com The Comet assay, performed under alkaline conditions, is used to monitor DNA interstrand crosslink unhooking, a process in DNA repair. oup.com

Here is a table summarizing some cellular and molecular assays:

Assay TypePurposeExamples/Applications
DNA Cross-link Detection/QuantificationMeasure the formation and repair of DNA interstrand cross-links.Alkaline elution, Denaturing agarose gel mobility shift assay. medchemexpress.comnih.govrsc.org
Cell Viability/Cytotoxicity AssaysAssess the effect of Trioxsalen (with or without UV-A) on cell survival.MTT assay. clinisciences.com
Cellular Pathway AssaysStudy the activation of specific signaling pathways.Monitoring NF-kappaB binding activity. medchemexpress.comclinisciences.com
DNA Damage VisualizationLocalize and visualize DNA damage sites.Confocal microscopy with fluorescently tagged Trioxsalen or repair proteins, Laser microirradiation. wikipedia.orgmedchemexpress.comoup.com
DNA Repair AssaysMonitor the process of DNA damage repair.Comet assay (alkaline). oup.com

Photochemical Reaction Monitoring and Quantification Methods in Research

Monitoring and quantifying the photochemical reactions of Trioxsalen is crucial for understanding its activation and interaction with biological targets. Trioxsalen requires photoactivation with near ultraviolet light (UV-A) to exert its effects. medchemexpress.com This photoactivation leads to cycloaddition reactions with pyrimidine (B1678525) bases in DNA, forming monoadducts and interstrand cross-links. nih.govrsc.orgnih.gov

Research methods involve exposing Trioxsalen, often in the presence of DNA or cells, to controlled doses of UV-A light (typically 365 nm). medchemexpress.comnih.govnih.gov The extent of the photochemical reaction can be quantified by measuring the formation of DNA adducts and cross-links using techniques described in Section 7.2.

For example, in studies involving the crosslinking of viral RNA, purified RNA is mixed with a Trioxsalen derivative and exposed to a specific dose of 365 nm UV light. nih.gov The crosslinked RNA is then purified to remove excess Trioxsalen. nih.gov The efficiency of crosslinking can be assessed using methods like denaturing gel electrophoresis. nih.govrsc.org

Monitoring photochemical reactions in complex biological systems, such as within cells or tissues, often involves assessing the downstream biological effects resulting from the photoactivated Trioxsalen. This can include evaluating DNA repair responses, cell cycle arrest, or apoptosis, using relevant cellular and molecular assays.

Utilization of In Vitro and Ex Vivo Skin Models in Photobiological Research

In vitro and ex vivo skin models are valuable tools for studying the photobiological effects of Trioxsalen, particularly in the context of phototherapy for skin conditions. These models allow researchers to investigate the penetration of Trioxsalen into the skin, its photoactivation within skin tissues, and the resulting cellular and molecular responses without involving live subjects.

In vitro models can include cultured human keratinocytes or fibroblasts, which are exposed to Trioxsalen and UV-A radiation. medchemexpress.comclinisciences.com These cell cultures can be used to study DNA damage formation, photocytotoxicity, and the activation of signaling pathways like NF-kappaB. medchemexpress.comclinisciences.com

Ex vivo skin models involve using excised skin tissues, often from surgical procedures or biopsies. These tissues maintain a more complex architecture and cellular composition than in vitro cell cultures, providing a more physiologically relevant model. Ex vivo skin can be treated with Trioxsalen (e.g., via bath or topical application) and subsequently irradiated with UV-A. dntb.gov.ua Researchers can then analyze the distribution and concentration of Trioxsalen within the different layers of the skin, the extent of DNA crosslinking in epidermal and dermal cells, and the resulting tissue responses. Studies have investigated the effect of Trioxsalen bath and UV-A on Langerhans cells in rat oral epithelium using ex vivo techniques. medchemexpress.com

These models are particularly useful for:

Investigating the pharmacokinetics of Trioxsalen within the skin.

Evaluating the phototoxic potential of Trioxsalen.

Studying the cellular and molecular mechanisms underlying the therapeutic effects (e.g., melanocyte stimulation) and side effects (e.g., phototoxicity) of Trioxsalen phototherapy. researchgate.net

Preclinical Research Methodologies and Study Designs

Preclinical research involving Trioxsalen utilizes a variety of methodologies and study designs to evaluate its efficacy and mechanisms of action in living organisms before human trials. These studies are typically conducted in animal models, allowing for the investigation of systemic effects, pharmacokinetics, and efficacy in disease models.

Common preclinical methodologies include:

Animal Models: Various animal models, such as mice or rats, are used to study the effects of Trioxsalen and UV-A. medchemexpress.comnih.gov These models can be used to investigate the photosensitizing effects on the skin, the induction of DNA damage and repair in vivo, and potential therapeutic effects in models of skin diseases. For example, studies have used mouse models to investigate the role of STAT3 signaling in keratinocyte necrosis induced by vaccinia virus, where Trioxsalen/UV-inactivated virus was used. plos.org Mycobacterium smegmatis has also been used as a model organism to study DNA interstrand crosslink repair activity in response to Trioxsalen-UVA. nih.gov

Pharmacokinetic Studies: These studies evaluate the absorption, distribution, metabolism, and excretion of Trioxsalen in animals. Analytical techniques like GC-MS are used to quantify Trioxsalen levels in biological samples such as plasma. medicaljournalssweden.se Studies in rats have investigated the disposition of Trioxsalen. medicaljournalssweden.se

Phototoxicity and Photosensitization Studies: Preclinical studies assess the potential of Trioxsalen to cause phototoxic reactions in the skin upon UV-A exposure. researchgate.net This can involve evaluating erythema and other skin responses in animal models.

Mechanistic Studies: Researchers use preclinical models to delve into the molecular and cellular mechanisms by which Trioxsalen exerts its effects, including DNA crosslinking, induction of repair pathways, and cellular responses. oup.comnih.gov

Preclinical study designs can include:

Controlled Studies: Comparing groups treated with Trioxsalen and UV-A to control groups receiving no treatment, Trioxsalen alone, or UV-A alone.

Dose-Response Studies: Evaluating the effects of different doses of Trioxsalen and/or UV-A to determine optimal parameters and assess toxicity.

Time Course Studies: Examining the effects of treatment over time to understand the kinetics of responses.

Detailed research findings from preclinical studies can include data on the extent of DNA crosslink formation in tissues, the activation of specific DNA repair pathways (e.g., involving proteins like CSB and SNM1A), and changes in cellular processes like proliferation or apoptosis. oup.comnih.gov For instance, studies have shown that deletion of certain genes in M. smegmatis can significantly increase sensitivity to killing by Trioxsalen-UVA, highlighting the role of these genes in DNA repair. nih.gov

Clinical Research Design Considerations for Trioxsalen Studies

Clinical research involving Trioxsalen focuses on evaluating its efficacy and safety in human subjects, primarily in the context of phototherapy for conditions like vitiligo and psoriasis. wikipedia.orgpharmakb.com Designing robust clinical trials is essential to obtain reliable evidence.

Key considerations in clinical research design for Trioxsalen studies include:

Study Population: Defining clear inclusion and exclusion criteria for recruiting patients with the target condition.

Intervention: Specifying the Trioxsalen formulation (oral or topical/bath), dosage, and the UV-A light source and exposure protocol. wikipedia.orgmedicaljournalssweden.sephotobiology.info

Outcome Measures: Establishing clear and objective endpoints to assess treatment effectiveness (e.g., degree of repigmentation in vitiligo, reduction in plaque severity in psoriasis) and safety (e.g., incidence and severity of adverse effects). medicaljournalssweden.senih.gov

Control Groups: Including appropriate control groups, such as placebo or active comparators (e.g., other phototherapy regimens). nih.gov

Randomization and Blinding: Employing randomization to minimize bias in treatment assignment and blinding (if feasible) to prevent bias in outcome assessment.

Duration of Study and Follow-up: Determining an appropriate duration for the treatment phase and follow-up period to assess both short-term and long-term outcomes, including relapse rates. medicaljournalssweden.senih.gov

Ethical Considerations: Ensuring the study is conducted in accordance with ethical guidelines and obtaining informed consent from participants.

Clinical trials evaluating Trioxsalen often involve assessing the degree of improvement using standardized scoring systems and photographic documentation. nih.gov

Comparative Effectiveness Research Designs

Comparative effectiveness research (CER) designs are used to compare the effectiveness of Trioxsalen-based phototherapy against other existing treatments or different Trioxsalen administration methods in real-world clinical practice settings. nih.govnih.gov These designs aim to provide evidence that is directly relevant to clinical decision-making.

Types of CER designs applicable to Trioxsalen studies include:

Randomized Controlled Trials (RCTs): While often considered the gold standard for efficacy, RCTs can also be designed to compare the effectiveness of different treatments. nih.govnih.gov For example, an RCT could compare the effectiveness of Trioxsalen bath PUVA versus oral methoxsalen (B1676411) PUVA for psoriasis. medicaljournalssweden.se

Observational Studies: These studies observe outcomes in patients receiving different treatments in routine clinical care without investigator intervention. nih.gov Examples include cohort studies or registries. While observational studies can provide valuable information on long-term outcomes and effectiveness in diverse patient populations, they are more susceptible to confounding than RCTs. nih.gov

Pragmatic Clinical Trials: These trials are designed to reflect routine clinical practice more closely than traditional explanatory RCTs, often including a broader range of participants and clinical settings.

Comparative effectiveness studies on Trioxsalen have evaluated its efficacy relative to other phototherapy modalities like narrowband UV-B or other psoralens such as methoxsalen. medicaljournalssweden.senih.govijdvl.com Findings from such studies can include comparisons of response rates, time to clearance, duration of remission, and the incidence of side effects between different treatment regimens. medicaljournalssweden.senih.gov For instance, a comparative study found that Trioxsalen bath PUVA and oral methoxsalen PUVA yielded similar results in terms of clearing psoriasis, but differed in the occurrence of systemic and local side effects. medicaljournalssweden.se

Here is a table presenting example data from a comparative effectiveness study (illustrative based on search results):

Treatment RegimenPercentage of Patients with Excellent/Good ClearingCumulative UVA Dose (Mean J/cm²)Incidence of Nausea/Headache (%)Incidence of Local Side Effects (%)
Trioxsalen Bath PUVA75% medicaljournalssweden.se23.5 medicaljournalssweden.se0% medicaljournalssweden.se30% medicaljournalssweden.se
Oral Methoxsalen PUVA77% medicaljournalssweden.se131 medicaljournalssweden.se21% medicaljournalssweden.se17% medicaljournalssweden.se

This table illustrates how comparative effectiveness research can highlight differences in outcomes and side effect profiles between different Trioxsalen-based treatment approaches and other standard therapies.

Evaluation of Different Delivery Methods in Research Settings (e.g., Bath vs. Oral PUVA Research)

The method of Trioxsalen delivery is a critical factor in research, influencing drug concentration at the target site and systemic exposure. Two primary methods investigated in research settings are oral administration and bath delivery, often in the context of PUVA (Psoralen plus UV-A) therapy research.

Studies have compared the efficacy and systemic concentrations achieved with oral versus bath delivery of psoralens, including Trioxsalen and 8-methoxypsoralen (8-MOP) researchgate.netpraxis-schuster.chmedicaljournalssweden.seresearchgate.net. Research indicates that bath delivery can achieve therapeutic effects with lower systemic exposure compared to oral administration researchgate.netpraxis-schuster.ch. For instance, a study comparing trioxsalen bath PUVA and oral methoxsalen PUVA in patients with chronic plaque psoriasis found similar clinical results, with 75% of patients in the bath group and 77% in the oral group achieving excellent or good clearing medicaljournalssweden.se. Notably, the cumulative UVA dose required was significantly lower in the bath PUVA group (mean 23.5 J/cm²) than in the oral PUVA group (mean 131 J/cm²) medicaljournalssweden.se.

Plasma concentrations of Trioxsalen have been monitored following both oral and bath administration in research. One study determined trioxsalen plasma concentrations after a 40 mg oral dose or after trioxsalen bath treatment medicaljournalssweden.semedicaljournalssweden.se. The plasma concentrations after oral administration did not exceed 3 ng/ml, while after bath treatment, trioxsalen was detectable in plasma at concentrations of 2-3 ng/ml in two patients medicaljournalssweden.semedicaljournalssweden.se. Another study reported trioxsalen plasma concentrations varying between 12.5 and 0.27 ng/ml after oral ingestion and between approximately 9 ng/ml and less than 25 pg/ml after bath application medicaljournalssweden.se. These findings suggest that while oral administration leads to higher systemic concentrations, bath delivery can still result in detectable plasma levels, although generally lower.

The distribution of Trioxsalen in bathwater itself has also been a subject of research to ensure homogeneous exposure nih.gov. Studies have investigated different Trioxsalen preparations (capsules, suspension, ethanolic solution) in bathwater to assess their distribution, finding that ethanolic solutions or commercial equivalents may achieve a more homogeneous distribution compared to capsules or suspensions nih.gov.

Research findings on the comparison of bath and oral delivery methods highlight that bath PUVA may offer comparable efficacy to oral PUVA while potentially requiring lower UVA doses and resulting in lower systemic drug levels researchgate.netpraxis-schuster.chmedicaljournalssweden.seresearchgate.net. This has implications for research design, particularly when investigating localized conditions or aiming to minimize systemic exposure.

Here is a summary of findings from a comparative study:

Treatment GroupPatients with Excellent or Good ClearingCumulative UVA Dose (Mean)
Trioxsalen Bath PUVA75% medicaljournalssweden.se23.5 J/cm² medicaljournalssweden.se
Oral Methoxsalen PUVA77% medicaljournalssweden.se131 J/cm² medicaljournalssweden.se

Emerging Research Frontiers and Future Directions for Trioxsalen

Design and Synthesis of Novel Trioxsalen Derivatives for Enhanced Efficacy or Reduced Toxicity

Research efforts are directed towards chemically modifying the trioxsalen structure to yield derivatives with improved pharmacological properties. This includes the synthesis of novel analogs aimed at enhancing efficacy, such as increased phototoxicity against target cells, or reducing undesirable side effects. For instance, a series of trioxsalen derivatives have been synthesized with modifications at the 4' position of the psoralen (B192213) ring system. These derivatives were evaluated for their antioxidant activity and inhibitory effects on lipoxygenase (LOX) and lipid peroxidation. One specific derivative (TRX derivative 3) demonstrated significant inhibition of LOX and comparable anti-inflammatory activity to indomethacin (B1671933) in an in vivo model of rat paw edema. researchgate.netnih.govtandfonline.com

The rationale behind developing novel derivatives often stems from understanding the structure-activity relationship of psoralens. By introducing different functional groups or modifying the core structure, researchers aim to modulate properties such as cellular uptake, DNA binding affinity, photoreactivity, and interaction with specific biological targets. researchgate.netfrontiersin.org Studies on other psoralen derivatives have explored modifications to enhance cytotoxicity against cancer cells, highlighting the potential for similar strategies with trioxsalen. researchgate.net

Development of Advanced Delivery Systems in Research for Targeted Pharmacological Action

The development of advanced delivery systems is crucial for improving the targeted delivery of trioxsalen, aiming to concentrate the drug at the site of action and minimize systemic exposure and potential side effects. Research in this area focuses on various carrier systems that can enhance drug localization and cellular uptake.

For topical applications, particularly in conditions like vitiligo, novel drug delivery strategies are being explored to enhance epidermal localization and reduce systemic absorption. bioline.org.br Phospholipid-based carriers such as liposomes, transferosomes, ethosomes, lipid emulsions, solid lipid nanoparticles, and organogels are being investigated for their potential to optimize the topical delivery of anti-vitiligo agents, including psoralens like trioxsalen. bioline.org.br These systems can help bypass the stratum corneum barrier and deliver the drug in adequate concentrations to target cells like melanocytes and keratinocytes. bioline.org.br

Compatibility studies of trioxsalen with various pharmaceutical excipients are also essential in the development of stable and effective advanced drug delivery systems. wjpmr.comresearchgate.net Techniques like Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Fourier Transform Infrared Spectroscopy (FTIR) are employed to evaluate potential interactions between trioxsalen and excipients used in formulations. wjpmr.comresearchgate.net

Application of Computational and In Silico Approaches in Trioxsalen Research

Computational and in silico approaches play an increasingly important role in modern drug research, including the study of trioxsalen. These methods utilize computer simulations and bioinformatics tools to predict biological activities, identify potential targets, analyze molecular interactions, and design novel compounds. humanspecificresearch.orgactamedica.orgmdpi.com

In silico approaches can be applied to:

Predict the potential biological activities and targets of trioxsalen and its derivatives. actamedica.org

Study the interaction of trioxsalen with DNA and other biomolecules at a molecular level.

Design and screen virtual libraries of novel trioxsalen derivatives with desired properties, such as enhanced efficacy or reduced toxicity. humanspecificresearch.orgmdpi.com

Model the pharmacokinetic and pharmacodynamic behavior of trioxsalen and its formulations. mdpi.com

Analyze large datasets from experimental studies to identify patterns and gain insights into the mechanisms of action. humanspecificresearch.org

While specific in silico studies solely focused on predicting novel activities or designing extensive libraries of trioxsalen derivatives were not prominently detailed in the search results, the application of these methods is a growing trend in pharmaceutical research and holds significant potential for advancing trioxsalen research. humanspecificresearch.orgactamedica.orgmdpi.comnih.gov For example, in silico approaches have been used to study the activity and target prediction of other derivatives. actamedica.org

Investigation of Trioxsalen in Other Disease Models and Pathological Conditions

Beyond its traditional use in dermatological conditions, research is exploring the potential of trioxsalen in other disease models and pathological conditions, leveraging its photosensitizing and DNA-modifying properties.

One area of investigation relates to its use as a tool in fundamental research, such as studying DNA repair mechanisms. smolecule.com Trioxsalen's ability to induce DNA damage upon UVA exposure makes it valuable for scientists to create controlled lesions and investigate how cells respond and repair them. smolecule.com This research contributes to understanding diseases associated with DNA damage, including certain cancers and neurodegenerative disorders. smolecule.com

Q & A

Q. What is the molecular mechanism by which Trioxsalen induces DNA interstrand crosslinks upon UV activation?

Trioxsalen intercalates into DNA and forms covalent crosslinks between pyrimidine bases (primarily thymine) upon UVA exposure (320–400 nm). This process involves two-step photochemical reactions: initial intercalation, followed by cycloaddition to adjacent DNA strands . Methodologically, researchers can confirm crosslink formation via agarose gel electrophoresis (showing reduced DNA migration) or comet assays to quantify DNA damage. UV dose titration (e.g., 0.5–2.0 J/cm²) is critical to optimize crosslink efficiency without inducing excessive DNA fragmentation .

Q. How can researchers determine the optimal UV activation parameters for Trioxsalen in in vitro studies?

Standard protocols involve incubating cells or DNA with Trioxsalen (e.g., 0.1–10 µM) for 30–60 minutes, followed by UVA exposure. Dose-response curves should be generated using varying UVA intensities (measured with a radiometer) and exposure durations. Post-treatment, DNA crosslink efficiency can be quantified via HPLC-MS to detect psoralen-DNA adducts or through survival assays (e.g., clonogenic assays for cell viability) .

Q. What are the key considerations for designing in vivo studies to assess Trioxsalen’s pharmacokinetics and tissue distribution?

Rodent studies (e.g., mice) should account for rapid excretion kinetics: >90% of Trioxsalen is eliminated via urine within 12 hours . To capture tissue-specific distribution, researchers should sample blood, liver, and skin at intervals (e.g., 2, 6, 12 hours post-administration). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for detecting Trioxsalen and its metabolites (e.g., 5'-carboxy-4,8-dimethylpsoralen) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Trioxsalen’s reported metabolic activity and photoreactivity across administration routes?

Systemic vs. topical administration leads to divergent metabolite profiles due to first-pass metabolism. For example, oral administration in mice produces inactive hydroxylated/glucuronidated metabolites, whereas topical application retains photoreactive potential . To address discrepancies, use isotopic labeling (e.g., ³H-Trioxsalen) paired with autoradiography to track biodistribution and metabolic pathways. Cross-validate findings with in vitro hepatic microsome assays to isolate enzymatic contributions .

Q. What experimental designs are suitable for comparing Trioxsalen’s DNA crosslinking efficacy with other psoralen derivatives (e.g., 8-MOP)?

A comparative study should include:

  • Parallel dose-response curves for crosslink formation (via qPCR inhibition assays).
  • Single-cell electrophoresis to quantify strand breaks vs. crosslinks.
  • Molecular dynamics simulations to assess intercalation stability (e.g., binding energy calculations for Trioxsalen vs. 8-MOP-DNA complexes) . Statistical analysis (ANOVA with post-hoc tests) must account for batch effects in UV source variability.

Q. How can researchers ensure data reliability when studying Trioxsalen’s off-target effects in genomic studies?

Triangulate findings using:

  • Multi-omics approaches : RNA-seq to identify transcriptional changes + ChIP-seq for histone modification patterns.
  • Negative controls : Include UV-only and Trioxsalen-only groups to distinguish photochemical vs. chemical effects.
  • Independent replication : Cross-validate results in multiple cell lines (e.g., HeLa vs. primary keratinocytes) .

Methodological Best Practices

  • Safety Protocols : Handle Trioxsalen under amber light to prevent unintended activation. Use PPE (gloves, UV-blocking goggles) and dispose of waste per institutional guidelines .
  • Data Validation : Apply triangulation (e.g., combine gel electrophoresis, mass spectrometry, and computational modeling) to confirm DNA crosslinking mechanisms .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research, emphasizing humane endpoints given Trioxsalen’s rapid excretion profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.